molecular formula C20H24N2O5S B2892496 N-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide CAS No. 1021208-18-3

N-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide

Cat. No.: B2892496
CAS No.: 1021208-18-3
M. Wt: 404.48
InChI Key: UUBMMQUHMZKNLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications

Novel Sulfonated Polymers for Enhanced Proton Exchange Membrane Properties

A new class of sulfonated co-poly(ether imide)s has been developed, incorporating trifluoromethyl, fluorenyl, and hydroxyl groups. These materials show promise for use in microbial fuel cells (MFCs) due to their high thermal, mechanical, hydrolytic, and peroxide radical stability, combined with low water uptake and swelling ratios. The proton conductivity of these polymers is notably high, making them suitable for bioelectrochemical systems applications (Kumar et al., 2018).

Protective Groups in Peptide Synthesis

The compound has been used as a basis for developing a novel sulfonamide-based protecting group, (9H-fluoren-9-yl)methanesulfonyl (Fms), which offers complementary advantages to the well-established Fmoc protecting group. This innovation facilitates the successful incorporation of phosphonamide and potentially enhances the synthesis of unnatural peptides, thus broadening the scope of peptide mimetics research (Ishibashi et al., 2010).

Advances in Supramolecular Hydrogels

N-(Fluorenyl-9-Methoxycarbonyl) dipeptides, related to the core structure of the compound , form supramolecular hydrogels through hydrogen bonding and hydrophobic interactions. These hydrogels are responsive to various stimuli, including ligand-receptor interactions, temperature, and pH changes. This responsiveness, coupled with the ability to exhibit chiral recognition, positions them as intriguing materials for biomedical applications, including drug delivery systems (Zhang et al., 2003).

Enhancement of Carbon Dioxide Separation from Methane

Polyaniline-based composite membranes, photografted and chemically modified to introduce basic diamines, exhibit significantly improved performance for carbon dioxide and methane separation. This advancement in membrane technology, which includes solvation with water to enhance permeability and separation factors, demonstrates a promising approach for gas separation processes, potentially beneficial for carbon capture and storage applications (Blinova & Švec, 2012).

Properties

IUPAC Name

N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(2-methoxyethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-12-11-22(28(2,24)25)13-15(23)14-27-21-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,23H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBMMQUHMZKNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC(CON=C1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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